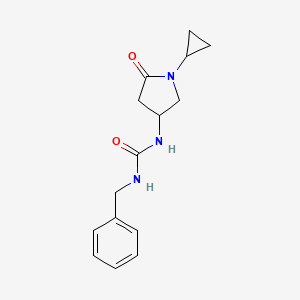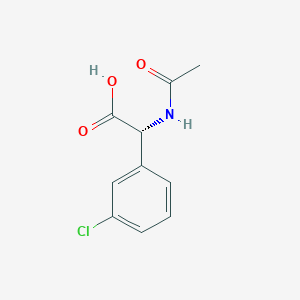
1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-one, also known as 4-bromo-1,1,1-trifluoropropan-2-one, is an organic compound with the chemical formula C7H4BrF3O. It is a colorless liquid with a faint odor, and it is used as a reagent in organic synthesis. It is also used as a building block for the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Control of Reactive Sites in Catalyzed Reactions : Research by Kamikawa and Hayashi (1997) demonstrates the use of compounds like 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-one in controlling reactive sites during palladium-catalyzed Grignard cross-coupling reactions, a crucial aspect in organic synthesis (Kamikawa & Hayashi, 1997).
Synthesis of Benzimidazoles : Lygin and Meijere (2009) showed that o-Bromophenyl isocyanide, a compound related to this compound, can react with various amines under specific catalysis to produce benzimidazoles, which are important in pharmaceutical research (Lygin & Meijere, 2009).
Structural and Spectroscopic Analysis
Crystal Structure and Hirshfeld Surface Analysis : A study by Arshad et al. (2017) on a compound similar to this compound involved crystal structure analysis using X-ray diffraction and Hirshfeld surface analysis. Such studies are essential for understanding molecular interactions and reactivity (Arshad et al., 2017).
Quantum Chemical Investigations : Research by Zaini et al. (2018) focused on the quantum chemical analysis of a chalcone derivative, providing insights into the molecular geometry and electronic properties, which are crucial for understanding the behavior of such compounds in various applications (Zaini et al., 2018).
Novel Applications and Properties
Nonlinear Optical Properties : Shkir et al. (2019) investigated the nonlinear optical properties of chalcone derivatives, revealing potential applications in semiconductor devices due to significant electron transfer integral values (Shkir et al., 2019).
Photocatalytic Applications : Zeng et al. (2022) utilized a related compound in photocatalytic defluorinative reactions, showcasing its potential in the synthesis of complex molecular structures (Zeng et al., 2022).
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3,3,3-trifluoropropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDCPZHLCKPYGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13541-18-9 |
Source


|
| Record name | 1-(4-bromophenyl)-3,3,3-trifluoropropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxyphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2478689.png)


![N'-(4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2478693.png)
![ethyl 4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2478697.png)


![4-[[1-(3,5-Difluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2478702.png)

![Ethyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2478707.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2478710.png)
